An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyhexanenitrile
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyhexanenitrile
This guide provides a comprehensive technical overview of 2-hydroxyhexanenitrile, a bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and safety considerations associated with this versatile cyanohydrin. Our focus is on providing not just data, but the underlying chemical principles and practical insights necessary for its effective application in a laboratory setting.
Introduction: A Versatile Chiral Building Block
2-Hydroxyhexanenitrile, also known as valeraldehyde cyanohydrin, is an organic compound belonging to the class of cyanohydrins.[1][2] These molecules are characterized by the presence of a hydroxyl (-OH) group and a nitrile (-C≡N) group attached to the same carbon atom.[2] This dual functionality makes 2-hydroxyhexanenitrile a valuable and versatile intermediate in organic synthesis, as both groups can be selectively transformed into a wide array of other functional groups.[3][4]
The carbon atom bearing both the hydroxyl and nitrile groups is a stereocenter, meaning 2-hydroxyhexanenitrile exists as a pair of enantiomers, (R)-2-hydroxyhexanenitrile and (S)-2-hydroxyhexanenitrile.[5][6] This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. The ability to synthesize enantiomerically pure forms of this compound opens pathways to complex chiral molecules, including α-hydroxy acids, β-amino alcohols, and other precursors for active pharmaceutical ingredients (APIs).[1][3]
Core Chemical and Physical Properties
The physical properties of 2-hydroxyhexanenitrile are foundational to its handling, purification, and use in reactions. The data presented below has been compiled from various chemical databases and represents both experimental and computed values.
| Property | Value | Source(s) |
| IUPAC Name | 2-Hydroxyhexanenitrile | [7] |
| CAS Number | 64350-07-8 | [7][8] |
| Molecular Formula | C₆H₁₁NO | [7][8] |
| Molecular Weight | 113.16 g/mol | [5][7][8] |
| Density | 0.952 g/cm³ | [8] |
| Boiling Point | 223.3 °C at 760 mmHg | [8] |
| Flash Point | 88.9 °C | [8] |
| LogP (Octanol/Water) | 1.06 - 1.2 | [5][7][8] |
| Hydrogen Bond Donor Count | 1 | [5][7] |
| Hydrogen Bond Acceptor Count | 2 | [5][7] |
| Rotatable Bond Count | 3 | [5][7] |
| Topological Polar Surface Area | 44 Ų | [5][7] |
Synthesis: The Cyanohydrin Reaction
The primary route for synthesizing 2-hydroxyhexanenitrile is the nucleophilic addition of a cyanide anion to the carbonyl carbon of valeraldehyde (pentanal).[1][8][9] This classic transformation is known as the cyanohydrin reaction.
Reaction Mechanism
The formation of a cyanohydrin is a reversible, base-catalyzed process.[9][10] The mechanism involves two key steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide anion (:C≡N⁻) on the electrophilic carbonyl carbon of valeraldehyde. This step is typically the rate-determining step. The pi electrons of the carbonyl double bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][10]
-
Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source, typically undissociated hydrocyanic acid (HCN) present in the reaction mixture. This step yields the final 2-hydroxyhexanenitrile product and regenerates the cyanide anion, which can then participate in another reaction cycle.[3][10]
It is crucial to maintain slightly basic conditions. Since HCN is a weak acid (pKa ≈ 9.2), a catalytic amount of base is required to generate a sufficient concentration of the more nucleophilic cyanide anion (⁻CN) from HCN or a cyanide salt like sodium cyanide (NaCN).[3] In strongly basic solutions, the reaction can reverse, as the hydroxyl group of the cyanohydrin can be deprotonated, leading to the elimination of the cyanide ion.[10]
Caption: Mechanism of 2-hydroxyhexanenitrile synthesis.
Experimental Protocol: General Procedure
Disclaimer: This reaction is extremely hazardous due to the use of highly toxic cyanide reagents. It must be performed exclusively by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. An emergency cyanide poisoning antidote kit must be readily available.[11]
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature (0-5 °C).
-
Reagents: In the flask, dissolve valeraldehyde in a suitable solvent such as ethanol or diethyl ether. Separately, prepare an aqueous solution of sodium cyanide (NaCN).
-
Addition: While vigorously stirring the valeraldehyde solution at 0-5 °C, add the NaCN solution dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Acidification (In Situ HCN Generation): After the NaCN addition is complete, slowly add a solution of a weak acid (e.g., acetic acid) or a carefully controlled amount of a strong acid like HCl dropwise. This step protonates the alkoxide intermediate. Note: This generates highly toxic HCN gas in situ.
-
Reaction Monitoring: Stir the mixture at low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully neutralize any excess acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized 2-hydroxyhexanenitrile. While specific experimental spectra for this exact compound are not widely published, a reliable profile can be predicted based on the known effects of its functional groups.
| Spectroscopy | Feature | Expected Signal | Rationale |
| FT-IR | Hydroxyl (-OH) stretch | ~3400 cm⁻¹ (broad) | Characteristic of hydrogen-bonded alcohol O-H stretching.[11] |
| Nitrile (-C≡N) stretch | ~2250 cm⁻¹ (sharp, medium) | The C≡N triple bond vibration falls in this distinct region.[11] | |
| C-H stretch (alkane) | ~2870-2960 cm⁻¹ | Stretching vibrations of the butyl chain. | |
| ¹H NMR | -OH proton | Variable (broad singlet) | Chemical shift is concentration and solvent dependent; broad due to exchange. |
| -CH(OH)CN proton | ~4.2-4.5 ppm (triplet) | Deshielded by adjacent electronegative -OH and -CN groups. | |
| -CH₂- protons | ~1.4-1.8 ppm (multiplets) | Protons of the butyl chain. | |
| -CH₃ proton | ~0.9 ppm (triplet) | Terminal methyl group of the butyl chain. | |
| ¹³C NMR | -C≡N carbon | ~118-122 ppm | Characteristic shift for a nitrile carbon. |
| -C(OH)CN carbon | ~60-65 ppm | Carbon attached to both the hydroxyl and nitrile groups. | |
| Alkyl carbons | ~13-35 ppm | Carbons of the butyl chain. | |
| Mass Spec. | Molecular Ion ([M]⁺) | m/z = 113 | Corresponds to the molecular weight of C₆H₁₁NO.[7] |
| Key Fragment | m/z = 86 ([M-HCN]⁺) | Loss of hydrogen cyanide is a common fragmentation pathway for cyanohydrins. |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-hydroxyhexanenitrile stems from the orthogonal reactivity of its hydroxyl and nitrile functionalities.[4] This allows for a diverse range of chemical transformations, making it a valuable node in complex synthetic pathways.
Key Transformations
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under hot aqueous acidic or basic conditions to yield 2-hydroxyhexanoic acid, a valuable α-hydroxy acid.[1][3] This transformation effectively unmasks the nitrile as a carboxylic acid precursor.
-
Reduction of the Nitrile: Using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), the nitrile group can be reduced to a primary amine, affording 1-aminohexane-2-ol, a β-amino alcohol.[1][3] These structures are common motifs in pharmaceuticals.
-
Dehydration of the Alcohol: The hydroxyl group can be eliminated through dehydration, typically under acidic conditions, to form an α,β-unsaturated nitrile.[3]
-
Strecker Synthesis Precursor: While not a direct reaction of the cyanohydrin, its formation is a key part of the Strecker synthesis of amino acids. An aldehyde reacts with ammonia to form an imine, which is then attacked by cyanide to form an α-amino nitrile. Hydrolysis of this intermediate yields an α-amino acid.[12] This highlights the importance of α-hydroxynitrile and α-aminonitrile chemistry in building biological molecules.
Caption: Key synthetic transformations of 2-hydroxyhexanenitrile.
Role in Drug Discovery
In drug development, the nitrile group is recognized as a versatile pharmacophore. It is relatively stable metabolically and can act as a bioisostere for a carbonyl group, engaging in hydrogen bonding as an acceptor.[13] The ability to introduce a chiral center via the cyanohydrin reaction and then elaborate the molecule through the transformations described above makes 2-hydroxyhexanenitrile a valuable starting material for generating libraries of complex compounds for biological screening.[12] Its derivatives can serve as scaffolds for pharmaceuticals in areas ranging from antivirals to enzyme inhibitors.[13]
Safety and Handling Protocols
CAUTION: 2-Hydroxyhexanenitrile is a cyanohydrin and must be handled with extreme care. Cyanohydrins are in equilibrium with their corresponding aldehyde/ketone and hydrogen cyanide (HCN), and can decompose to release highly toxic HCN gas, particularly when heated or exposed to bases or acids.[3][10]
-
Engineering Controls: Always handle 2-hydroxyhexanenitrile and conduct all reactions involving it inside a certified chemical fume hood with a high rate of air exchange.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical splash goggles, and face shield. Use heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene) to prevent skin contact.
-
Handling: Avoid inhalation of vapors, ingestion, and contact with skin and eyes.[14] Use a closed system whenever possible. Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[15]
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
-
Conclusion
2-Hydroxyhexanenitrile is more than a simple chemical; it is a potent and versatile synthetic intermediate. Its bifunctional, chiral nature provides a gateway to a vast chemical space of α-hydroxy acids, β-amino alcohols, and other complex molecular architectures relevant to the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis via the cyanohydrin reaction, its reactivity profile, and, most importantly, its stringent safety requirements is essential for any researcher aiming to leverage its synthetic potential. When handled with the appropriate expertise and caution, 2-hydroxyhexanenitrile serves as a powerful tool in the modern synthetic chemist's arsenal.
References
-
2-Hydroxyhexanenitrile | CAS#:64350-07-8 | Chemsrc. (n.d.). Retrieved December 11, 2025, from [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved December 11, 2025, from [Link]
-
Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. (2025). JoVE. Retrieved December 11, 2025, from [Link]
-
Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]
-
Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]
-
Cyanohydrins. (2023). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]
-
2-Hydroxyhexanenitrile | C6H11NO. (n.d.). PubChem. Retrieved December 11, 2025, from [Link]
-
[R,(+)]-2-Hydroxyhexanenitrile Safety Data Sheets(SDS). (n.d.). lookchem.com. Retrieved December 11, 2025, from [Link]
-
(2r)-2-Hydroxyhexanenitrile | C6H11NO. (n.d.). PubChem. Retrieved December 11, 2025, from [Link]
-
(2s)-2-hydroxyhexanenitrile (C6H11NO). (n.d.). PubChemLite. Retrieved December 11, 2025, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Iska, V. B., & Balaram, P. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS medicinal chemistry letters, 12(7), 1051–1054. [Link]
Sources
- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6-Hydroxyhexanenitrile () for sale [vulcanchem.com]
- 5. (2r)-2-Hydroxyhexanenitrile | C6H11NO | CID 11073378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - (2s)-2-hydroxyhexanenitrile (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 7. 2-Hydroxyhexanenitrile | C6H11NO | CID 12452021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyhexanenitrile | CAS#:64350-07-8 | Chemsrc [chemsrc.com]
- 9. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 10. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [R,(+)]-2-Hydroxyhexanenitrile Safety Data Sheets(SDS) lookchem [lookchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
